1-[2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl]ethan-1-one
Description
1-[2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl]ethan-1-one is a heterocyclic compound featuring a 3,4,4-trimethylimidazolidine ring fused to a 4-methoxyphenyl group and an ethanone moiety. The imidazolidine core (a five-membered saturated ring containing two nitrogen atoms) distinguishes it from aromatic heterocycles like triazoles or pyrazoles. Applications of structurally related compounds span pharmaceuticals, agrochemicals, and materials science, particularly where heterocyclic frameworks enhance stability or bioactivity .
Properties
CAS No. |
73955-62-1 |
|---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl]ethanone |
InChI |
InChI=1S/C15H22N2O2/c1-11(18)17-10-15(2,3)16(4)14(17)12-6-8-13(19-5)9-7-12/h6-9,14H,10H2,1-5H3 |
InChI Key |
PHIWAURBUNJMFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(N(C1C2=CC=C(C=C2)OC)C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the imidazolidine intermediate.
Introduction of Trimethyl Groups: The trimethyl groups are typically added through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to increase yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or sulfonates.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion.
Scientific Research Applications
1-(2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials, where its unique structural properties can impart desirable characteristics to the final products.
Mechanism of Action
The mechanism of action of 1-(2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammatory pathways, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell survival, apoptosis, and immune response, potentially leading to therapeutic effects in various disease models.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structural analogs based on key features: (1) phenyl-ethanone backbone, (2) heterocyclic substituents, and (3) substituent effects on the aromatic ring. Below is a detailed analysis:
Structural and Functional Group Comparisons
Substituent Effects on Bioactivity and Reactivity
- Electron-donating groups (e.g., methoxy) : The 4-methoxyphenyl group in the target compound may enhance stability and modulate electronic properties compared to electron-withdrawing substituents (e.g., nitro in or chloro in ). Methoxy groups are associated with improved pharmacokinetic profiles in drug design .
- However, imidazolidines may exhibit lower π-π stacking interactions than triazoles or indoles, affecting target binding .
- Halogenated analogs : Bromo or chloro substituents (e.g., ) often increase lipophilicity and antimicrobial potency but may introduce toxicity risks .
Physicochemical Properties
- Melting points: Derivatives with rigid heterocycles (e.g., thiazolidinone in ) exhibit higher melting points (>130°C) compared to simpler analogs like 4'-methoxyacetophenone .
- Spectral data : HRMS and NMR (e.g., $^1$H/$^13$C in ) confirm structural assignments. For example, 3,4,4-trimethylimidazolidine protons would resonate upfield (δ 1.2–2.5 ppm) due to shielding effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
